N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide is a compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Nitration of 5-methoxyindole: The starting material, 5-methoxyindole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 5-methoxy-4-nitroindole.
Alkylation: The nitroindole is then subjected to alkylation with 2-bromoethylamine under basic conditions to form N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]amine.
Acetylation: Finally, the amine derivative is acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-[2-(5-methoxy-4-amino-1H-indol-3-yl)ethyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Lacks the nitro group, which may result in different biological activities.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Contains an iodine atom, which can influence its reactivity and biological properties.
N-[2-(5-fluoro-3-phenyl-1H-indol-2-yl)ethyl]acetamide: Contains a fluorine atom and a phenyl group, which can affect its chemical and biological behavior.
Uniqueness
N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of both a methoxy and a nitro group on the indole ring. These functional groups can significantly influence its chemical reactivity and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
304854-99-7 |
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Molecular Formula |
C13H15N3O4 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15N3O4/c1-8(17)14-6-5-9-7-15-10-3-4-11(20-2)13(12(9)10)16(18)19/h3-4,7,15H,5-6H2,1-2H3,(H,14,17) |
InChI Key |
LHPBCJINZHPYNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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